Chemical structure and properties of Ethyl 5-benzylnicotinate
Chemical structure and properties of Ethyl 5-benzylnicotinate
An In-Depth Technical Guide to Ethyl 5-benzylnicotinate: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-benzylnicotinate is a substituted pyridine derivative characterized by a benzyl group at the 5-position and an ethyl ester at the 3-position of the pyridine ring. While not as extensively documented as simpler nicotinic acid esters, this compound has emerged as a valuable intermediate in medicinal chemistry, particularly in the synthesis of modulators for enzymes implicated in neurodegenerative diseases. Its unique substitution pattern offers a scaffold for developing complex molecular architectures. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of Ethyl 5-benzylnicotinate, with a focus on its application in drug discovery. Due to the limited availability of direct experimental data for this specific molecule in public literature, this guide combines documented information with scientifically grounded predictions based on the chemistry of related compounds.
Chemical Structure and Nomenclature
The foundational aspect of Ethyl 5-benzylnicotinate is its heterocyclic structure, which dictates its chemical behavior and potential biological interactions.
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IUPAC Name: ethyl 5-benzylpyridine-3-carboxylate
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CAS Number: 939410-78-3[1]
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Molecular Formula: C₁₅H₁₅NO₂
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Molecular Weight: 241.29 g/mol
The structure consists of a central pyridine ring, which is an aromatic heterocycle. The electron-withdrawing nature of the nitrogen atom makes the carbon atoms in the pyridine ring electron-deficient compared to benzene.[2] The ethyl carboxylate group at the 3-position (meta to the nitrogen) and the benzyl group at the 5-position are the key functional moieties that influence the molecule's reactivity and steric profile.
Caption: Chemical structure of Ethyl 5-benzylnicotinate.
Physicochemical Properties
| Property | Value (Predicted/Inferred) | Basis for Prediction |
| Physical State | Likely a high-boiling liquid or low-melting solid at STP. | The presence of the benzyl group increases molecular weight and van der Waals forces compared to ethyl nicotinate (mp 8-10 °C), suggesting a higher melting or boiling point.[4] |
| Boiling Point | > 224 °C (Boiling point of ethyl nicotinate) | Increased molecular weight and aromatic ring suggest a significantly higher boiling point. |
| Solubility | Soluble in common organic solvents (e.g., EtOH, CH₂Cl₂, THF). | The ester and aromatic functionalities suggest good solubility in moderately polar to non-polar organic solvents. A patent describes its use in ethanol (EtOH) and dichloromethane (CH₂Cl₂).[5] |
| pKa (of conjugate acid) | ~3.0 - 3.5 | Similar to other pyridine derivatives. The pyridine nitrogen is weakly basic. |
Synthesis of Ethyl 5-benzylnicotinate
A definitive, published synthesis protocol for Ethyl 5-benzylnicotinate is not widely available. However, a highly plausible and efficient synthetic route can be designed based on modern cross-coupling methodologies, which are standard for creating C-C bonds with pyridine rings.[1] The most logical approach involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling.
Caption: Proposed synthesis workflow for Ethyl 5-benzylnicotinate.
Proposed Experimental Protocol: Negishi Cross-Coupling
The Negishi coupling is advantageous due to the high reactivity and functional group tolerance of organozinc reagents.[6][7][8][9]
Step-by-Step Methodology:
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Preparation of Benzylzinc Reagent:
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To a flame-dried flask under an inert atmosphere (Argon), add magnesium turnings.
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Add a solution of benzyl chloride or benzyl bromide in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction.
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Once the Grignard reagent (benzylmagnesium halide) is formed, cool the solution to 0 °C.
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Add a solution of zinc chloride (ZnCl₂) in anhydrous THF dropwise to the Grignard reagent. Stir for 1 hour at room temperature to complete the transmetalation to benzylzinc chloride.
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Cross-Coupling Reaction:
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In a separate flame-dried Schlenk flask, add ethyl 5-bromonicotinate (1.0 eq) and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).
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Evacuate and backfill the flask with argon.
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Add anhydrous THF via syringe.
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Add the freshly prepared benzylzinc chloride solution (1.2-1.5 eq) dropwise to the flask at room temperature.
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Heat the reaction mixture to reflux (around 65 °C) and monitor the reaction progress by TLC or LC-MS.
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Work-up and Purification:
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Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
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Concentrate the solvent under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Ethyl 5-benzylnicotinate.
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Spectroscopic Characterization (Predicted)
No experimental spectra for Ethyl 5-benzylnicotinate are publicly available. The following are predicted ¹H and ¹³C NMR chemical shifts based on the analysis of its structure and comparison with known data for ethyl nicotinate and related benzyl-substituted aromatics.[3][10]
Predicted ¹H NMR Spectrum (300 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.1 | s | 1H | H-2 (Pyridine) | Proton ortho to the pyridine nitrogen and adjacent to the ester is highly deshielded. |
| ~8.7 | s | 1H | H-6 (Pyridine) | Proton ortho to the pyridine nitrogen. |
| ~8.2 | s | 1H | H-4 (Pyridine) | Proton meta to the nitrogen and between the two substituents. |
| ~7.3 - 7.1 | m | 5H | Phenyl protons (benzyl group) | Typical chemical shift range for a monosubstituted benzene ring. |
| ~4.4 | q | 2H | -O-CH₂ -CH₃ (Ethyl ester) | Methylene protons of the ethyl ester, split by the adjacent methyl group. |
| ~4.0 | s | 2H | -CH₂ -Ph (Benzylic) | Benzylic protons adjacent to the pyridine ring. |
| ~1.4 | t | 3H | -O-CH₂-CH₃ (Ethyl ester) | Methyl protons of the ethyl ester, split by the adjacent methylene group. |
Predicted ¹³C NMR Spectrum (75 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C =O (Ester carbonyl) | Typical range for an ester carbonyl carbon. |
| ~154, ~151, ~148 | C-2, C-6, C-4 (Pyridine) | Deshielded carbons of the pyridine ring. |
| ~139 | Quaternary C (Phenyl) | The carbon of the phenyl ring attached to the methylene bridge. |
| ~137, ~129, ~127 | C-5, Phenyl CH carbons | Carbons of the pyridine and phenyl rings. |
| ~126 | C-3 (Pyridine) | The carbon bearing the ester group. |
| ~62 | -O-CH₂ -CH₃ (Ethyl ester) | Methylene carbon of the ethyl ester. |
| ~38 | -CH₂ -Ph (Benzylic) | Benzylic carbon. |
| ~14 | -O-CH₂-CH₃ (Ethyl ester) | Methyl carbon of the ethyl ester. |
Chemical Reactivity
The reactivity of Ethyl 5-benzylnicotinate is governed by its three main functional components: the pyridine ring, the ethyl ester, and the benzyl group.
Reduction of the Pyridine Ring
The most significant documented reaction of Ethyl 5-benzylnicotinate is the catalytic hydrogenation of the pyridine ring to form the corresponding piperidine derivative.[5] This transformation is crucial for creating saturated heterocyclic scaffolds from aromatic precursors.
Caption: Reduction of Ethyl 5-benzylnicotinate to its piperidine analog.
This reaction demonstrates the stability of the ester and benzyl groups under these specific hydrogenation conditions, which are robust enough to reduce the aromatic pyridine ring.[5] The use of an acid like HCl is common in pyridine hydrogenations to protonate the nitrogen, which can help prevent catalyst poisoning and facilitate the reduction.[11]
Hydrolysis of the Ester
The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 5-benzylnicotinic acid.[12][13]
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Acid-catalyzed hydrolysis: Heating with an excess of dilute mineral acid (e.g., HCl, H₂SO₄) will produce the carboxylic acid and ethanol in a reversible reaction.
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Base-catalyzed hydrolysis (Saponification): Treatment with a strong base like sodium hydroxide (NaOH) will irreversibly produce the sodium salt of the carboxylic acid and ethanol. Subsequent acidification is required to obtain the free carboxylic acid.
Reactivity of the Benzyl Group
The benzylic C-H bonds are susceptible to oxidation under strong oxidizing conditions to form a benzoyl group. However, these conditions would likely also affect other parts of the molecule. The benzyl group itself is generally stable to many reaction conditions.
Applications in Drug Development
The primary documented application of Ethyl 5-benzylnicotinate is as a key intermediate in the synthesis of β-secretase (BACE1) inhibitors.[5] BACE1 is a primary therapeutic target for Alzheimer's disease, as it is one of the enzymes responsible for cleaving the amyloid precursor protein (APP) to form amyloid-β peptides, which are the main component of the amyloid plaques found in the brains of Alzheimer's patients.[14][15][16]
The synthesis described in the patent literature utilizes the piperidine core, obtained from the reduction of Ethyl 5-benzylnicotinate, as a central scaffold for building more complex BACE1 inhibitors.[5] Pyridine-based structures are frequently employed in medicinal chemistry due to their ability to form hydrogen bonds, their water solubility, and their stability.[15]
Caption: Role of Ethyl 5-benzylnicotinate in BACE1 inhibitor synthesis.
The development of potent and selective BACE1 inhibitors is an active area of research, and intermediates like Ethyl 5-benzylnicotinate are crucial for accessing novel chemical matter for these programs.[17][18]
Conclusion
Ethyl 5-benzylnicotinate is a synthetically valuable, yet under-documented, heterocyclic compound. Its structure provides a versatile platform for chemical modification, particularly through the reduction of its pyridine ring to a piperidine scaffold. While a comprehensive experimental dataset for its physical and spectroscopic properties is lacking in the public domain, its chemical behavior can be reliably predicted. Its demonstrated use as an intermediate in the synthesis of BACE1 inhibitors highlights its importance for researchers and scientists in the field of drug development, particularly in the search for new treatments for Alzheimer's disease. Further research into this and similar substituted nicotinates could unveil new applications and synthetic methodologies.
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